molecular formula C20H14N2O2S B12606900 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one CAS No. 646062-71-7

1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one

Cat. No.: B12606900
CAS No.: 646062-71-7
M. Wt: 346.4 g/mol
InChI Key: BPWGGUYZPQWMMS-UHFFFAOYSA-N
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Description

1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is a complex organic compound that features a pyrrolo[1,2-c]pyrimidine core with phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of a thiophene-2-carbonyl compound with a pyrrolo[1,2-c]pyrimidine derivative under controlled conditions. The reaction may require catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in solvents like chlorobenzene .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl and thiophene derivatives.

Scientific Research Applications

1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is unique due to its combination of a pyrrolo[1,2-c]pyrimidine core with phenyl and thiophene substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

646062-71-7

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

1-[3-phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone

InChI

InChI=1S/C20H14N2O2S/c1-13(23)15-10-18(20(24)19-8-5-9-25-19)22-12-21-16(11-17(15)22)14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

BPWGGUYZPQWMMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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